10-Azido-1-decanamine

Lipophilicity Drug delivery Surface modification

10-Azido-1-decanamine (10-azidodecan-1-amine) is a heterobifunctional C10 aliphatic linker bearing a primary amine (-NH₂) at position 1 and an azide (-N₃) at position 10. With molecular formula C₁₀H₂₂N₄ and a molecular weight of 198.31 g·mol⁻¹, it belongs to the α-azido-ω-aminoalkane series used extensively in copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and Staudinger ligation for bioconjugation, surface functionalization, and materials synthesis.

Molecular Formula C10H22N4
Molecular Weight 198.31 g/mol
Cat. No. B8179930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Azido-1-decanamine
Molecular FormulaC10H22N4
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESC(CCCCCN=[N+]=[N-])CCCCN
InChIInChI=1S/C10H22N4/c11-9-7-5-3-1-2-4-6-8-10-13-14-12/h1-11H2
InChIKeyTZMPUETYXIVGHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Azido-1-decanamine (CAS 905973-38-8): Procurement-Grade C10 Azido-Amine Click Chemistry Linker


10-Azido-1-decanamine (10-azidodecan-1-amine) is a heterobifunctional C10 aliphatic linker bearing a primary amine (-NH₂) at position 1 and an azide (-N₃) at position 10 . With molecular formula C₁₀H₂₂N₄ and a molecular weight of 198.31 g·mol⁻¹, it belongs to the α-azido-ω-aminoalkane series used extensively in copper-catalyzed azide-alkyne cycloaddition (CuAAC), strain-promoted azide-alkyne cycloaddition (SPAAC), and Staudinger ligation for bioconjugation, surface functionalization, and materials synthesis . The 10-carbon spacer provides a distinct balance of hydrophobicity, chain flexibility, and inter-functional-group distance that differentiates it from shorter (C5–C8) and longer (C11–C12) homologues.

Why 10-Azido-1-decanamine Cannot Be Swapped with Shorter- or Longer-Chain Azidoalkylamines Without Performance Consequences


Substituting 10-azido-1-decanamine with a generic azido-amine of different chain length is not a neutral decision. The C10 spacer directly governs three experimentally separable parameters: (i) lipophilicity, which controls partitioning into hydrophobic environments and aqueous solubility [1]; (ii) the physical separation between amine and azide reactive sites, which determines steric accessibility in crowded bioconjugation environments and self-assembled monolayer (SAM) packing density ; and (iii) the folded-state conformation inside supramolecular hosts, where chain length is the decisive factor for selective monofunctionalization versus over-reduction [2]. Selecting a shorter C6 or C8 linker sacrifices hydrophobicity-driven surface interactions and cavitand-mediated selectivity; selecting a longer C11 or C12 linker may reduce aqueous solubility and increase procurement cost without proportional functional gain. The quantitative evidence below demonstrates that 10-azido-1-decanamine occupies a performance- and cost-optimized position within the homologous series.

10-Azido-1-decanamine: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement


Lipophilicity (LogP) Chain-Length Gradient: C10 Occupies the Optimal Hydrophobic Mid-Range

The computed octanol-water partition coefficient (LogP) of 10-azido-1-decanamine is 3.03 (ACD/LogP) to 3.8 (calculated) [1], placing it in the mid-hydrophobicity range of the α-azido-ω-aminoalkane series. By comparison, 6-azido-1-hexanamine (C6) has an ACD/LogP of 1.26 , and 8-azido-1-octanamine (C8) has an ACD/LogP of 1.96 . The C10 compound is approximately 50–60-fold more lipophilic than the C6 analogue (ΔLogP ≈ 1.8–2.5) and approximately 10–60-fold more lipophilic than the C8 analogue (ΔLogP ≈ 1.1–1.8). This increased hydrophobicity translates into stronger hydrophobic surface interactions, improved retention in non-polar environments, and enhanced membrane permeability—properties that are essential for SAM formation on hydrophobic substrates and for intracellular delivery applications. Conversely, the C10 compound remains substantially less hydrophobic than the longer C11 and C12 homologues (expected LogP ~3.5–4.5 by extrapolation), preserving adequate aqueous solubility for bioconjugation in mixed aqueous-organic media.

Lipophilicity Drug delivery Surface modification Membrane penetration

Cavitand-Mediated Selective Monofunctionalization: C10 Substrate Delivers Superior Monoreduction Selectivity Over C8 and C12

In a direct head-to-head study, Masseroni et al. (Angew. Chem. Int. Ed. 2016) examined the Staudinger reduction of long-chain aliphatic diazides of varying chain lengths (C8, C10, and C12) inside deep water-soluble cavitands [1]. The C10 diazide substrate (1,10-diazidodecane), upon uptake by the cavitand in D₂O, adopts a folded dynamic conformation where one azide terminus is sequestered deep within the hydrophobic cavity while the other is presented at the cavitand opening. Upon reduction of one azide to the amine, the resulting 10-azido-1-decanamine product is fixed in an unsymmetrical conformation: the newly formed amine terminus is exposed and solvent-accessible, while the unreacted azide remains deeply buried and sterically protected within the cavitand. This conformational locking inhibits over-reduction of the second azide group even in the presence of excess phosphine reagent, yielding the monofunctionalized 10-azido-1-decanamine with good selectivity. In contrast, the C8 substrate shows less effective cavitand encapsulation due to insufficient chain length for deep cavity penetration, while the C12 substrate can over-insert, reducing the accessibility differential. Free (non-encapsulated) diazides in bulk solution undergo non-selective double reduction to the corresponding diamines. The C10 chain length thus provides the optimal match between cavitand depth and substrate length for selective monofunctionalization in aqueous media.

Staudinger reduction Supramolecular chemistry Selective monofunctionalization Cavitand catalysis

Conformational Flexibility: 10 Rotatable Bonds Provide Extended Reach Without Entropic Cost of Longer Homologues

The number of freely rotatable bonds in an azido-amine linker determines both its effective reach (end-to-end distance) and its conformational entropy. 10-Azido-1-decanamine possesses 10 freely rotatable bonds along its decane backbone , compared to 6 rotatable bonds in 6-azido-1-hexanamine (C6) and 8 rotatable bonds in 8-azido-1-octanamine (C8) . This additional flexibility enables the C10 linker to span approximately 12–14 Å in extended conformation (vs. ~8–9 Å for C6 and ~10–11 Å for C8, estimated from C–C bond lengths of 1.54 Å and tetrahedral geometry), providing greater spatial separation between conjugation sites. This extended reach is critical for reducing steric hindrance when both amine and azide termini are conjugated to bulky biomolecules (e.g., antibodies, nanoparticles, or dendrimers). Compared to the C11 (11 rotatable bonds) and C12 (12 rotatable bonds) homologues, the C10 linker offers a near-optimal balance: sufficient length to minimize steric clashes without incurring the additional synthetic cost, reduced aqueous solubility, and increased molecular weight penalty associated with longer chains.

Bioconjugation Linker design Conformational flexibility Spacer optimization

Procurement Cost Efficiency: C10 Offers a Cost-Competitive Mid-Chain Option Among Commercially Available Azidoalkylamines

Comparison of commercial pricing across the homologous series reveals that 10-azido-1-decanamine occupies a cost-competitive position. At the time of assessment, 10-azido-1-decanamine (97% purity) was listed at approximately €471 per 250 mg (≈ €1,884/g) from a European supplier . By comparison, 6-azido-1-hexanamine (97%) was priced at approximately $95.90 per 100 mg (≈ $959/g) from a major research chemicals distributor , and 8-azido-1-octanamine (95%) at approximately $345 per 250 mg (≈ $1,380/g) . The longer-chain 11-azido-1-undecanamine (97%) was listed at approximately $353 per 250 mg (≈ $1,412/g) [1]. While the C6 compound is the least expensive per gram, its shorter chain length limits its applicability for hydrophobic surface work and extended-reach bioconjugation. The C10 compound's pricing is within the same order of magnitude as C8 and C11 homologues, making it a cost-neutral choice from a procurement perspective while delivering superior lipophilicity and conformational reach over C6/C8, and comparable functionality to C11/C12 without their solubility trade-offs.

Procurement Cost analysis Commercial availability Click chemistry reagents

Synthetic Utility in Drug Conjugate Assembly: Validated as a Click Chemistry Building Block for Bioactive Hybrid Molecules

10-Azido-1-decanamine has been employed as a synthetic intermediate in the preparation of biologically active hybrid molecules. Roe et al. (Org. Biomol. Chem. 2015) utilized this compound in the click-chemistry-mediated assembly of bifunctional acridine-HSP90 inhibitor conjugates evaluated as telomerase inhibitors [1]. The resulting conjugates demonstrated significant cytotoxicity against multiple cancer cell lines in the sub-μM range and displayed comparable telomerase-inhibitory activity to the established benchmark inhibitor BRACO-19 in the TRAP-LIG telomerase assay [1]. While the paper does not directly compare different azido-amine chain lengths for this specific conjugate series, the successful use of the C10 spacer in achieving sub-μM bioactivity validates its suitability for drug conjugate applications where linker length and hydrophobicity influence pharmacokinetic properties and target engagement. The compound also appears in patent literature, including US 2009/0105134 A1 concerning C-terminally PEGylated growth hormones, further evidencing its relevance in biopharmaceutical conjugation strategies [2].

Drug conjugates Click chemistry Telomerase inhibitors Medicinal chemistry

10-Azido-1-decanamine: Prioritized Application Scenarios Driven by Quantitative Differentiation Evidence


Hydrophobic Surface Functionalization & Self-Assembled Monolayer (SAM) Formation

When functionalizing hydrophobic surfaces (e.g., graphene, gold nanoparticles with alkanethiol underlayers, or polymeric substrates), 10-azido-1-decanamine's LogP of 3.03–3.8 provides 50–350-fold higher lipophilicity than 6-azido-1-hexanamine (LogP 1.26), driving stronger hydrophobic adsorption and denser monolayer packing [1]. The amine terminus anchors to carboxylated or epoxy-functionalized surfaces, while the distal azide remains available for subsequent click chemistry with alkyne-bearing probes, fluorophores, or biomolecules. The 10 rotatable bonds allow the azide to sample a wide conformational space, maximizing its probability of encountering solution-phase alkyne reaction partners. This scenario is preferred over C6/C8 analogs when surface hydrophobicity and SAM stability are critical experimental parameters.

Cavitand-Mediated Selective Synthesis of Monofunctionalized Azido-Amine Intermediates in Water

For synthetic groups employing supramolecular cavitand hosts to achieve selective monofunctionalization of symmetrical diazide precursors in aqueous media, the C10 substrate (1,10-diazidodecane) is uniquely matched to cavitand dimensions [1]. The resulting 10-azido-1-decanamine product is trapped in an unsymmetrical conformation that prevents over-reduction, enabling good yields of the monofunctionalized product even with excess reducing agent. This provides a green chemistry route to heterobifunctional C10 linkers without organic solvents or protecting group strategies. Shorter (C8) or longer (C12) diazides show reduced selectivity under identical conditions.

Extended-Reach Bioconjugation for Antibody-Drug Conjugates (ADCs) and Protein Labeling

When conjugating large biomolecules such as antibodies (MW ~150 kDa) or multimeric protein complexes, the 12–14 Å extended reach of 10-azido-1-decanamine significantly reduces steric hindrance between conjugation partners compared to C6 (~8–9 Å) or C8 (~10–11 Å) linkers [1]. The amine terminus can be coupled to surface-exposed carboxylates on the protein (via EDC/NHS chemistry), while the azide provides a bioorthogonal handle for strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO- or BCN-functionalized cargo. The C10 length strikes a balance: sufficient to alleviate steric crowding, yet not so long as to introduce excessive conformational entropy or hydrophobic aggregation that plagues C12 linkers in aqueous formulation buffers.

Click Chemistry Building Block for Medicinal Chemistry Conjugate Libraries

Based on the validated use of 10-azido-1-decanamine in the synthesis of hybrid acridine-HSP90 inhibitor conjugates with sub-μM cellular activity [1], medicinal chemistry teams constructing focused libraries of bifunctional conjugates can adopt this C10 linker as a literature-precedented spacer. The combination of commercial availability from multiple suppliers, documented synthetic compatibility with CuAAC conditions, and demonstrated biological activity in a peer-reviewed study reduces the development risk associated with linker selection. The C10 spacer provides a hydrophobic contribution that may enhance membrane permeability of the final conjugate compared to shorter PEG-based or alkyl linkers.

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